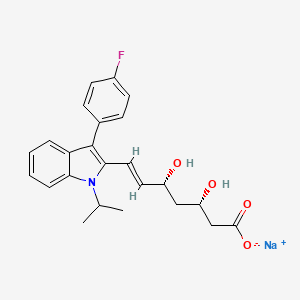

(3S,5R)-fluvastatin sodium

Description

Fluvastatin Sodium is the sodium salt of a synthetic lipid-lowering agent with potential antineoplastic activity. Fluvastatin competitively inhibits hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses through the suppression of MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. Through the inhibition of mevalonate synthesis, statins, like fluvastatin, have been shown to inhibit the production of dolichol, geranylpyrophosphate (GPP) and farnesylpyrophosphate (FPP) and the isoprenylation of the intracellular G-proteins Ras and Rho, which may result in antiangiogenic, apoptotic, and antimetastatic effects in susceptible tumor cell populations.

See also: Fluvastatin (has active moiety).

Properties

Key on ui mechanism of action |

Fluvastatin selectively and competitively inhibits the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Inhibition results in a decrease in hepatic cholesterol levels which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol. The end result is decreased levels of plasma total and LDL cholesterol. Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration. Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins. Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ... |

|---|---|

CAS No. |

93957-55-2 |

Molecular Formula |

C24H26FNNaO4 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1 |

InChI Key |

CUOKYGJQSIKNFS-RPQBTBOMSA-N |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Appearance |

Solid powder |

melting_point |

194-197 °C MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ 194 - 197 °C |

physical_description |

Solid |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

93957-55-2 (hydrochloride salt) 93957-55-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

4.41e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate fluindostatin fluvastatin fluvastatin sodium fluvastatin sodium salt Lescol XU 62 320 XU 62-320 XU 62320 XU-62320 XU62320 |

Origin of Product |

United States |

Foundational & Exploratory

(3S,5R)-fluvastatin sodium mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Fluvastatin Sodium

Introduction

Fluvastatin sodium is the first entirely synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, commonly known as a statin.[1][2][3] It is utilized clinically to manage hypercholesterolemia and for the prevention of cardiovascular disease.[1][4] Fluvastatin is administered as a racemate, a mixture containing equal amounts of the (3R,5S) and (3S,5R) enantiomers.[1][2] The pharmacologically active component is the (3R,5S)-enantiomer, which is responsible for the drug's therapeutic effects.[5][6] This document provides a detailed examination of the molecular mechanisms, pharmacokinetics, and relevant experimental methodologies associated with fluvastatin sodium.

Primary Mechanism of Action: Inhibition of HMG-CoA Reductase

The principal mechanism of fluvastatin is the competitive inhibition of HMG-CoA reductase.[7][8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the hepatic cholesterol biosynthesis pathway.[1][7][8]

-

Enantioselective Activity : The inhibitory activity of fluvastatin is highly stereospecific. The (3R,5S)-enantiomer is the active inhibitor of HMG-CoA reductase. In contrast, the (3S,5R)-enantiomer, specified in the topic, is inactive.[5][6] In vivo studies have shown stereo-selective binding and uptake of the active (3R,5S) form into the liver.[5]

-

Competitive Inhibition : Structurally similar to the endogenous substrate HMG-CoA, the active enantiomer of fluvastatin fits into the active site of the HMG-CoA reductase enzyme.[6][8] This binding competes with HMG-CoA, thereby reducing the rate of mevalonate production.[8]

-

Downstream Cellular Effects : The inhibition of hepatic cholesterol synthesis triggers a compensatory cellular response. The intracellular cholesterol depletion causes the upregulation of LDL receptor gene expression.[2][9] This leads to an increased number of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream, ultimately lowering plasma concentrations of total and LDL cholesterol.[2][7]

Caption: Inhibition of HMG-CoA Reductase by Fluvastatin.

Pleiotropic Effects

Beyond lipid-lowering, fluvastatin exhibits several "pleiotropic" effects that are independent of its primary cholesterol-reducing action and contribute to its cardiovascular protective benefits.[10][11] These effects are largely attributed to the inhibition of isoprenoid synthesis, as intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are crucial for the post-translational modification (prenylation) of small GTP-binding proteins.[10][12]

-

Inhibition of Intracellular Signaling : By depleting isoprenoids, fluvastatin prevents the prenylation and subsequent membrane localization and activation of intracellular signaling molecules such as Rho, Rac, and Cdc42.[10]

-

Endothelial Function : Inhibition of the Rho/Rho-kinase (ROCK) pathway, in particular, contributes to improved endothelial function.[10]

-

Anti-inflammatory Properties : Fluvastatin has demonstrated anti-inflammatory effects.[13][14] Studies have shown it can reduce plasma levels of high-sensitivity C-reactive protein (hsCRP), interleukin-18 (IL-18), and matrix metalloproteinase-9 (MMP-9).[15]

-

Plaque Stability : By reducing inflammation and the activity of matrix metalloproteinases, fluvastatin may contribute to the stabilization of atherosclerotic plaques.[15]

Caption: Signaling Pathway of Fluvastatin's Pleiotropic Effects.

Data Presentation

Table 1: Pharmacokinetic Properties of Fluvastatin Sodium

| Parameter | Value | Reference |

| Absorption | ||

| Oral Bioavailability | ~24% (range 9-50%) | [2][5] |

| Absorption Rate | Rapid and almost complete (>90-98%) | [2][4][16] |

| Effect of Food | Slows absorption rate, does not decrease extent | [4] |

| Distribution | ||

| Plasma Protein Binding | >98% | [2][4][5][16] |

| Volume of Distribution (Vd) | 0.35 L/kg | [5][16] |

| Metabolism | ||

| Primary Site | Liver (extensive first-pass metabolism) | [3][9] |

| Primary Metabolic Pathway | Hydroxylation | [2][16] |

| Cytochrome P450 Isozymes | CYP2C9 (~75%), CYP3A4 (~20%), CYP2C8 (~5%) | [3][16] |

| Active Metabolites | None in systemic circulation | [5][16] |

| Excretion | ||

| Route of Elimination | Primarily feces (~90-95%) | [3][4][16] |

| Elimination as Parent Drug | <2% | [4][16] |

| Plasma Half-life | Approximately 30 minutes | [17] |

Table 2: Dose-Dependent Effects of Fluvastatin on Plasma Lipids

| Daily Dose (mg) | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol | % Reduction in Triglycerides | Reference |

| 10 - 80 | 10.7% - 24.9% | 15.2% - 34.9% | 3.0% - 17.5% | [4] |

Experimental Protocols

HMG-CoA Reductase (HMGR) Activity/Inhibitor Screening Assay

This protocol describes a common method to determine the enzymatic activity of HMG-CoA reductase and assess the inhibitory potential of compounds like fluvastatin. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of HMG-CoA to mevalonate.[18][19][20]

A. Materials and Reagents:

-

Purified, recombinant HMG-CoA Reductase (catalytic domain)

-

HMG-CoA Reductase Assay Buffer (e.g., 50-100 mM Sodium/Potassium Phosphate, pH 6.8-7.5, containing DTT and EDTA)[21]

-

HMG-CoA substrate solution

-

NADPH solution

-

Inhibitor (e.g., Fluvastatin) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of kinetic measurement at 340 nm and temperature control (37°C)

B. Experimental Procedure:

-

Reagent Preparation :

-

Prepare a 1x Assay Buffer from a concentrated stock and keep it on ice.[18]

-

Reconstitute NADPH, HMG-CoA, and HMGR enzyme in the 1x Assay Buffer to their respective working concentrations. Keep all solutions on ice.[19][20]

-

Prepare serial dilutions of fluvastatin to test a range of concentrations for IC50 determination.

-

-

Assay Setup :

-

Set up wells for:

-

Blank/Negative Control : Contains all components except the HMGR enzyme.

-

Positive Control (Enzyme Activity) : Contains all components except the inhibitor.

-

Inhibitor Test Wells : Contains all components, including the desired concentration of fluvastatin.

-

-

Add reagents to the wells in a specific order to ensure optimal results, typically: Assay Buffer, Inhibitor (or solvent), NADPH, and HMG-CoA.[18]

-

Initiating the Reaction :

-

Initiate the enzymatic reaction by adding the HMG-CoA Reductase enzyme to all wells except the blank.[18]

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition :

C. Data Analysis:

-

Calculate the rate of NADPH consumption (ΔOD 340/min) from the linear portion of the kinetic curve for each well.

-

The specific activity of the enzyme is calculated using the Beer-Lambert law, considering the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

For inhibitor screening, calculate the percent inhibition for each fluvastatin concentration relative to the positive control (uninhibited enzyme activity).

-

Determine the IC50 value (the concentration of fluvastatin that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Caption: Workflow for an HMG-CoA Reductase Inhibition Assay.

Conclusion

The mechanism of action of fluvastatin sodium is centered on the potent, enantioselective, and competitive inhibition of HMG-CoA reductase by its (3R,5S)-enantiomer. This primary action leads to a significant reduction in hepatic cholesterol synthesis and a subsequent decrease in circulating LDL-cholesterol levels. Furthermore, the inhibition of the mevalonate pathway imparts beneficial pleiotropic effects, including improved endothelial function and anti-inflammatory properties, which are mediated by the reduced synthesis of essential isoprenoid intermediates. This dual action underscores its efficacy in the comprehensive management of cardiovascular risk.

References

- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluvastatin - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 8. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 14. fortunejournals.com [fortunejournals.com]

- 15. Effects of fluvastatin, an HMG-CoA reductase inhibitor, on serum levels of interleukin-18 and matrix metalloproteinase-9 in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Pharmacokinetics of fluvastatin and specific drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 21. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]

- 22. abcam.cn [abcam.cn]

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of (3S,5R)-Fluvastatin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] Marketed as a racemic mixture of (3R,5S)- and (3S,5R)-enantiomers, its pharmacological activity resides primarily in the (3R,5S) form.[3] Understanding the pharmacokinetic and bioavailability profile of the (3S,5R)-enantiomer is crucial for a comprehensive grasp of the drug's overall disposition and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of (3S,5R)-fluvastatin sodium, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

Fluvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL-cholesterol from the circulation. Fluvastatin is administered orally as a racemic mixture of its two enantiomers. The (3R,5S)-enantiomer is over 30 times more potent in inhibiting HMG-CoA reductase than the (3S,5R)-enantiomer.[3] Despite its lower pharmacological activity, the (3S,5R)-enantiomer is present in systemic circulation and its pharmacokinetic properties contribute to the overall profile of the drug.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of fluvastatin have been extensively studied, with a focus on both the racemic mixture and its individual enantiomers. The following tables summarize the key quantitative data for (3S,5R)-fluvastatin and racemic fluvastatin from various studies.

Table 1: Pharmacokinetic Parameters of (3S,5R)-Fluvastatin in Healthy Volunteers (Single 40 mg Oral Dose)

| Parameter | Value | Reference |

| AUC (ng·h/mL) | 358.20 | [4] |

| Cmax (ng/mL) | Data not available | |

| Tmax (h) | Data not available | |

| t1/2 (h) | Data not available |

AUC values were found to be significantly higher for (-)-3S,5R-FV than for (+)-3R,5S-FV (358.20 vs 279.68 ng. h/mL).[4]

Table 2: Pharmacokinetic Parameters of Racemic Fluvastatin (Immediate-Release Capsule) in Healthy Subjects

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 40 mg | 149.6 ± 56.0 | 1.0 ± 0.5 | 528.5 ± 358.8 | 1.8 ± 1.1 | [5] |

| 80 mg | 1024.7 ± 1085.1 | 1.0 ± 0.35 | 1417.7 ± 879.2 | 1.77 ± 1.23 | [5] |

Table 3: Pharmacokinetic Parameters of Racemic Fluvastatin (Extended-Release Tablet) in Healthy Chinese Subjects

| Formulation | Day | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Reference |

| 80 mg ER QD | 1 | 61.0 ± 39.0 | 2.50 | 242 ± 156 | [6] |

| 7 | 63.9 ± 29.7 | 2.60 | 253 ± 91.1 | [6] | |

| 40 mg IR BID | 1 | 283 ± 271 | 0.78 | 720 ± 776 | [6] |

| 7 | 382 ± 255 | 0.88 | 917 ± 994 | [6] |

ER: Extended-Release, IR: Immediate-Release, QD: Once Daily, BID: Twice Daily

Table 4: General Pharmacokinetic Properties of Fluvastatin

| Parameter | Value | Reference |

| Absolute Bioavailability | 24% (range 9-50%) | [2][7] |

| Protein Binding | >98% | [2][8] |

| Volume of Distribution (Vd) | 0.35 L/kg | [8][9] |

| Renal Excretion | <6% | [7] |

| Fecal Excretion | ~95% | [1] |

Experimental Protocols

The pharmacokinetic data presented above were obtained from clinical studies employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols used in the evaluation of fluvastatin's pharmacokinetics.

Bioequivalence Study of Fluvastatin Extended-Release Tablets

A representative experimental protocol for a bioequivalence study of fluvastatin extended-release tablets is as follows:

-

Study Design: An open-label, randomized, single-dose, two-treatment, two-period, crossover study.[10][11] A washout period of at least seven days separates the two treatment periods.[10][11]

-

Study Population: Healthy adult male and/or female volunteers, typically between 18 and 55 years of age.[12][13] Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria, including a physical examination, vital signs, ECG, and clinical laboratory tests.

-

Dosing and Administration: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference formulation of 80 mg fluvastatin extended-release tablets with a specified volume of water (e.g., 240 mL).[12] Food and fluid intake are standardized during the study period.

-

Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K3EDTA) at predefined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 14, 16, and 18 hours after drug administration.[11]

-

Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen (e.g., at -30°C or below) until analysis.[14] Plasma concentrations of fluvastatin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][14][15]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental methods. Statistical analysis, including analysis of variance (ANOVA), is performed on the log-transformed data to determine the bioequivalence between the test and reference formulations.

Analytical Methodology: LC-MS/MS for Fluvastatin Quantification

The quantification of fluvastatin in plasma is typically achieved using a sensitive and specific LC-MS/MS method.

-

Sample Preparation: A simple protein precipitation method is often employed for sample preparation. An internal standard (e.g., a deuterated analog of fluvastatin) is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Separation: The chromatographic separation is performed on a C18 reversed-phase column.[14] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate fluvastatin from endogenous plasma components.

-

Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.[14][15] The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for fluvastatin and its internal standard.

-

Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Metabolic Pathway of Fluvastatin

Fluvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the main metabolic pathways.

Caption: Metabolic pathway of fluvastatin mediated by cytochrome P450 enzymes.

Experimental Workflow for a Fluvastatin Bioequivalence Study

The following diagram outlines the logical flow of a typical bioequivalence study for fluvastatin.

Caption: Workflow of a two-period crossover bioequivalence study for fluvastatin.

Discussion

The pharmacokinetics of (3S,5R)-fluvastatin are characterized by rapid and extensive absorption, high plasma protein binding, and significant first-pass metabolism. The liver is the primary site of both metabolism and action for fluvastatin. The major metabolic pathway is hydroxylation, predominantly catalyzed by CYP2C9, with minor contributions from CYP3A4 and CYP2C8.[2][8] The resulting metabolites are pharmacologically less active and are primarily excreted in the feces via biliary elimination.[1]

The enantioselective disposition of fluvastatin is an important consideration. Studies have shown that the plasma concentrations of the less active (-)-3S,5R-enantiomer are higher than those of the active (+)-3R,5S-enantiomer, as indicated by a higher AUC value.[4] This is likely due to the stereoselective hepatic uptake and metabolism of the active enantiomer.

Genetic polymorphisms in CYP2C9 can significantly impact the pharmacokinetics of fluvastatin. Individuals with variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolic capacity, leading to increased plasma concentrations of both fluvastatin enantiomers and a potential for an increased risk of adverse effects.

The bioavailability of fluvastatin is relatively low and can be influenced by food. Administration of the extended-release formulation with a high-fat meal can delay absorption and increase bioavailability.[7][8]

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and bioavailability of this compound. The quantitative data, experimental protocols, and visual diagrams presented herein offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the factors influencing the absorption, distribution, metabolism, and excretion of fluvastatin, including its enantioselective nature and the impact of pharmacogenetics, is essential for its safe and effective use in the treatment of hypercholesterolemia. Further research into the clinical implications of the enantioselective pharmacokinetics of fluvastatin may provide opportunities for optimizing its therapeutic benefits.

References

- 1. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Enantioselectivity in the pharmacokinetic interaction between fluvastatin and lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Difference in Pharmacokinetics and Pharmacodynamics between Extended-Release Fluvastatin and Immediate-Release Fluvastatin in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. BIOEQUIVALENCE STUDY OF FLUVASTATIN ER TABLETS 80 MGUNDER FASTING CONDITIONS IN HEALTHY VOLUNTEERS | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. db.cbg-meb.nl [db.cbg-meb.nl]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In Vitro HMG-CoA Reductase Inhibitory Activity of (3S,5R)-Fluvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is clinically used as a racemic mixture of two enantiomers, (3R,5S)-fluvastatin and (3S,5R)-fluvastatin, to lower plasma cholesterol levels and prevent cardiovascular disease.[2] The pharmacological activity of fluvastatin is stereoselective, with the (3R,5S)-enantiomer being significantly more potent in inhibiting HMG-CoA reductase.[3] This technical guide provides an in-depth overview of the in vitro HMG-CoA reductase inhibitory activity of the (3S,5R)-fluvastatin enantiomer, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While extensive data is available for racemic fluvastatin and its active (3R,5S)-enantiomer, specific kinetic parameters for the (3S,5R)-enantiomer are less commonly reported due to its significantly lower activity.

| Compound/Enantiomer | IC50 (nM) | Ki (nM) | Notes |

| (3R,5S)-Fluvastatin | ~3-20 | Not explicitly found | The pharmacologically active enantiomer. |

| (3S,5R)-Fluvastatin | >100 | Not explicitly found | Considered to be the inactive or significantly less active enantiomer.[3] |

| Racemic Fluvastatin | 8 - 100[4] | 2 - 250[5] | A 1:1 mixture of (3R,5S) and (3S,5R) enantiomers. |

Note: The IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations. The provided ranges are compiled from multiple sources. A specific Ki value for (3S,5R)-fluvastatin was not identified in the reviewed literature, which aligns with its characterization as the less active enantiomer.

Experimental Protocols

The following is a detailed methodology for a typical in vitro HMG-CoA reductase inhibition assay, adapted from various sources, suitable for determining the inhibitory activity of fluvastatin enantiomers.[3][6][7][8][9][10][11]

Objective:

To determine and compare the in vitro inhibitory activity of (3S,5R)-fluvastatin and (3R,5S)-fluvastatin on HMG-CoA reductase.

Materials:

-

Enzyme: Purified, recombinant human HMG-CoA reductase (catalytic domain).

-

Substrate: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).

-

Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).

-

Inhibitors: (3S,5R)-fluvastatin and (3R,5S)-fluvastatin, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.

Assay Principle:

The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HMG-CoA in ultrapure water.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare serial dilutions of (3S,5R)-fluvastatin and (3R,5S)-fluvastatin in the assay buffer from a high-concentration stock in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well UV-transparent microplate or in quartz cuvettes.

-

For each reaction, prepare a mixture containing the assay buffer, NADPH, and the desired concentration of the fluvastatin enantiomer or solvent control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding HMG-CoA to the pre-incubated mixture.

-

Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode at 37°C. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of the fluvastatin enantiomer relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each enantiomer.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor. Analyze the data using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon or Lineweaver-Burk plots.

-

Mandatory Visualizations

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the initial stages of the cholesterol biosynthesis pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase, which is the target of fluvastatin.

References

- 1. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. DSpace [helda.helsinki.fi]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Stereospecific Binding of Fluvastatin to HMG-CoA Reductase

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular interactions governing the stereoselective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by the enantiomers of fluvastatin. This guide details the quantitative binding data, the structural basis for stereospecificity, and the experimental protocols used to elucidate these properties.

Introduction: HMG-CoA Reductase and Statin Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in the mevalonate pathway, responsible for catalyzing the conversion of HMG-CoA to mevalonic acid.[1][2] This reaction is the committed, rate-limiting step in the biosynthesis of cholesterol and other essential isoprenoids.[2][3] Consequently, HMGR is a primary therapeutic target for managing hypercholesterolemia.

Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[4] By binding to the active site of the enzyme, they block the access of the natural substrate, HMG-CoA, thereby reducing endogenous cholesterol production.[4][5] Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is prescribed for the treatment of hypercholesterolemia.[6][7] It is commercially available as a racemic mixture of two enantiomers: (+)-(3R,5S)-fluvastatin and (-)-(3S,5R)-fluvastatin.[6][7][8][9] The pharmacological activity, however, resides almost exclusively in one of these stereoisomers, underscoring the critical importance of stereochemistry in its mechanism of action.[9][10][11]

Stereoselectivity and Quantitative Analysis of Fluvastatin Binding

The inhibitory potency of fluvastatin is highly dependent on the stereochemistry of its dihydroxy heptenoic acid side chain. This side chain mimics the mevalonate intermediate of the natural substrate. The literature consistently demonstrates that the (+)-(3R,5S)-enantiomer is significantly more active in inhibiting HMG-CoA reductase than the (-)-(3S,5R)-enantiomer.[9][10][11]

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. Comparative studies of the fluvastatin enantiomers reveal a stark difference in their ability to inhibit HMGR. The (3R,5S) isomer exhibits a potency in the nanomolar range, comparable to other clinically effective statins, while the (3S,5R) isomer is substantially less active.[10]

Table 1: Inhibitory Potency (IC50) of Fluvastatin Enantiomers against HMG-CoA Reductase

| Enantiomer | IC50 Value (nM) | Potency Relative to (3S,5R) |

| (+)-(3R,5S)-Fluvastatin | 3 - 20 | > 30x more potent[11] |

| (-)-(3S,5R)-Fluvastatin | Significantly higher / Inactive | - |

Note: Data compiled from a study comparing various statins, where the IC50 for 3R,5S-fluvastatin was found to be much smaller than for 3S,5R-fluvastatin, indicating the latter is largely inactive.[10]

Binding Thermodynamics

Isothermal titration calorimetry (ITC) has been used to dissect the thermodynamic forces driving the binding of statins to HMGR. For racemic fluvastatin, the binding is characterized by a favorable entropic contribution and a negligible enthalpic change at 25°C.[12][13] This suggests that hydrophobic interactions and the release of ordered water molecules from the active site are the primary drivers for binding.

Table 2: Thermodynamic Parameters for Racemic Fluvastatin Binding to HMG-CoA Reductase

| Parameter | Value | Unit |

| Inhibition Constant (Kᵢ) | 2 - 250 | nM |

| Binding Enthalpy (ΔH) | ~ 0 | kcal/mol |

| Entropy Contribution (-TΔS) | -9.0 | kcal/mol |

| Gibbs Free Energy (ΔG) | -9.0 | kcal/mol |

Data from microcalorimetric analysis of racemic fluvastatin at 25°C.[12][13]

Structural Basis of Stereospecific Recognition

The crystal structure of the catalytic domain of human HMG-CoA reductase in complex with fluvastatin (PDB ID: 1HWI) provides a detailed atomic-level view of the molecular interactions responsible for its inhibitory activity.[5][14] The statin's HMG-like moiety, which includes the critical 3- and 5-hydroxyl groups, occupies the same site as the HMG portion of the natural substrate, HMG-CoA, effectively blocking its entry.[5]

The stereospecificity arises from the precise orientation of these hydroxyl groups. In the active (+)-(3R,5S)-enantiomer, the 3-hydroxyl and 5-hydroxyl groups form a network of hydrogen bonds with specific residues in the enzyme's active site. These interactions are crucial for high-affinity binding.

Key interacting residues include:

-

Arg590: Forms hydrogen bonds and a salt bridge with the carboxylate group of fluvastatin.

-

Glu559: Interacts with the 5-hydroxyl group.

-

Asn658: Forms hydrogen bonds that help stabilize the inhibitor's position.

-

Lys691: A key catalytic residue that interacts with the HMG-like moiety.

The (-)-(3S,5R)-enantiomer, due to its different spatial arrangement of the hydroxyl groups, cannot form this optimal set of interactions simultaneously. The incorrect orientation leads to steric hindrance and a loss of key hydrogen bonds, resulting in significantly weaker binding and poor inhibitory activity.

Experimental Protocols

The characterization of fluvastatin's binding and inhibition relies on established biochemical and biophysical techniques.

HMG-CoA Reductase Activity/Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMGR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.[15][16][17]

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test inhibitor solution to each well.

-

Add the HMG-CoA reductase enzyme to all wells except the negative control. Incubate for a predetermined time to allow inhibitor binding.

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a microplate spectrophotometer.[17]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.[10]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Dialyze the purified HMG-CoA reductase protein and the fluvastatin enantiomers into an identical buffer to minimize heat of dilution effects.

-

Thoroughly degas all solutions before use.

-

-

ITC Experiment:

-

Load the HMG-CoA reductase solution into the sample cell of the calorimeter.

-

Load the concentrated fluvastatin solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the fluvastatin solution into the protein solution. The heat change after each injection is measured.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: Kₐ (1/Kᵢ), ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[12]

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.

Methodology Outline:

-

Protein Expression and Purification: Express the catalytic domain of human HMG-CoA reductase in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.

-

Crystallization: Mix the purified protein with the specific fluvastatin enantiomer. Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is built into this map and refined to best fit the experimental data, yielding a final atomic-coordinate model (e.g., PDB: 1HWI).[14]

Visualizations: Pathways and Workflows

Diagram 1: HMG-CoA Reductase Catalytic Reaction

Caption: The enzymatic reduction of HMG-CoA to Mevalonate by HMGR.

Diagram 2: Workflow for IC50 Determination

Caption: Experimental workflow for determining inhibitor IC50 values.

Diagram 3: Stereospecific Binding of Fluvastatin Isomers

Caption: Contrasting binding modes of fluvastatin's stereoisomers.

Conclusion

The inhibition of HMG-CoA reductase by fluvastatin is a stark example of stereospecificity in drug-target interactions. The therapeutic effect is almost entirely attributable to the (+)-(3R,5S)-enantiomer, which binds with high affinity to the enzyme's active site. This high-affinity binding is driven by a precise network of hydrogen bonds and hydrophobic interactions that cannot be effectively formed by its (-)-(3S,5R) counterpart. Understanding this structural and thermodynamic basis for stereospecific binding is crucial for the rational design of new, more potent, and selective enzyme inhibitors in drug development. The experimental protocols detailed herein represent the standard methodologies for characterizing such critical molecular recognition events.

References

- 1. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The structure of the catalytic portion of human HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [helda.helsinki.fi]

- 11. researchgate.net [researchgate.net]

- 12. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for Measuring (3S,5R)-Fluvastatin Sodium Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The active form is the (3R,5S) enantiomer, which specifically blocks the conversion of HMG-CoA to mevalonate.[1][4] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn stimulates the upregulation of LDL receptors and enhances the clearance of LDL cholesterol from the bloodstream.[1][2] Beyond its lipid-lowering effects, fluvastatin exhibits pleiotropic properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines, making it a subject of interest in oncology research.[5][6][7]

The efficacy of (3S,5R)-fluvastatin sodium in a cell-based context can be quantified by a series of assays that measure its impact on its direct target, the cholesterol biosynthesis pathway, and subsequent cellular phenotypes such as proliferation, viability, and apoptosis. These application notes provide detailed protocols for key cell-based assays to comprehensively evaluate the biological activity of fluvastatin.

Mechanism of Action: The HMG-CoA Reductase Pathway

Fluvastatin's primary mechanism involves the direct inhibition of HMG-CoA reductase (HMGCR).[8] This enzyme catalyzes a critical step in the mevalonate pathway, which is responsible for producing cholesterol and various non-sterol isoprenoids.[3][9] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are crucial for intracellular signaling, cell proliferation, and survival.[3][10][11] By blocking this pathway, fluvastatin not only reduces cholesterol levels but also disrupts these fundamental cellular processes, leading to its anti-proliferative and pro-apoptotic effects.[5][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 3. Statin - Wikipedia [en.wikipedia.org]

- 4. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluvastatin, a lipophilic statin, induces apoptosis in human hepatocellular carcinoma cells through mitochondria-operated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluvastatin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluvastatin inhibits regulated secretion of endothelial cell von Willebrand factor in response to diverse secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Statins Inhibit the Proliferation and Induce Cell Death of Human Papilloma Virus Positive and Negative Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (3S,5R)-Fluvastatin Sodium in Cholesterol Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin is a fully synthetic statin drug used to lower cholesterol levels and prevent cardiovascular disease.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] Fluvastatin is commercially available as a racemic mixture of two enantiomers: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin.[2][4] The pharmacological activity of fluvastatin primarily resides in the (+)-(3R,5S) isomer, which is a potent inhibitor of HMG-CoA reductase.[4][5] Conversely, the (-)-(3S,5R)-fluvastatin enantiomer exhibits significantly lower inhibitory activity, making it an ideal negative control for in vitro and in vivo studies investigating the specific effects of HMG-CoA reductase inhibition.[4][6]

These application notes provide detailed protocols for utilizing (3S,5R)-fluvastatin sodium in cholesterol biosynthesis research, focusing on its use as a negative control to delineate the specific effects of HMG-CoA reductase inhibition by its active counterpart, (3R,5S)-fluvastatin.

Mechanism of Action

Fluvastatin competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate.[2] This inhibition leads to a reduction in intracellular cholesterol levels. The depletion of intracellular cholesterol activates a signaling cascade mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), primarily SREBP-2.[7][8] Inactive SREBP precursors reside in the endoplasmic reticulum. Upon cholesterol depletion, SREBPs are proteolytically cleaved and the active N-terminal domain translocates to the nucleus.[7] In the nucleus, SREBP-2 upregulates the transcription of genes involved in cholesterol biosynthesis and uptake, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[7] The upregulation of LDLR leads to increased clearance of LDL cholesterol from the circulation.

Diagram of the Cholesterol Biosynthesis and Regulatory Pathway

Caption: Simplified overview of the cholesterol biosynthesis pathway and its regulation by SREBP-2, highlighting the inhibitory action of (3R,5S)-fluvastatin on HMG-CoA reductase.

Quantitative Data Summary

The following tables summarize quantitative data on the activity of fluvastatin enantiomers and the cellular responses to fluvastatin treatment.

Table 1: Inhibitory Activity of Fluvastatin Enantiomers on HMG-CoA Reductase

| Compound | IC₅₀ (nM) | Potency Relative to (3R,5S) | Reference |

| (3R,5S)-Fluvastatin | 3-20 | - | [9] |

| (3S,5R)-Fluvastatin | >1000 | >30-fold less potent | [5] |

Table 2: Effect of Racemic Fluvastatin on Cholesterol Synthesis in Cultured Cells

| Cell Line | IC₅₀ for Cholesterol Synthesis Inhibition (µM) | Reference |

| HepG2 | 0.01 | |

| CV-1 | 0.05 | |

| CHO | 0.1 |

Table 3: Dose-Dependent Effect of Racemic Fluvastatin on Plasma Lipid Levels in Humans

| Daily Dose (mg) | LDL Cholesterol Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | Reference |

| 10 | 15 | 11 | 3 | [10] |

| 20 | 22 | 17 | 10 | [10] |

| 40 | 25 | 19 | 12 | [10] |

| 80 | 33 | 25 | 17.5 | [10] |

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound in cholesterol biosynthesis research.

Protocol 1: In Vitro HMG-CoA Reductase Activity Assay

This protocol is designed to measure the enzymatic activity of HMG-CoA reductase and assess the inhibitory potential of fluvastatin enantiomers. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

-

HMG-CoA Reductase enzyme (purified or recombinant)

-

HMG-CoA Reductase Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

NADPH

-

HMG-CoA (substrate)

-

(3R,5S)-Fluvastatin sodium (positive control inhibitor)

-

This compound (test compound/negative control)

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare a stock solution of HMG-CoA in assay buffer.

-

Prepare stock solutions of (3R,5S)-fluvastatin sodium and this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

HMG-CoA Reductase enzyme

-

NADPH solution

-

Fluvastatin solution (or vehicle control)

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the HMG-CoA substrate to each well to start the reaction.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 340 nm every minute for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute).

-

Determine the percent inhibition for each concentration of the fluvastatin enantiomers compared to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value for each enantiomer.

-

Diagram of the HMG-CoA Reductase Activity Assay Workflow

Caption: A step-by-step workflow for the in vitro HMG-CoA reductase activity assay.

Protocol 2: Cellular LDL Cholesterol Uptake Assay

This protocol measures the uptake of fluorescently labeled LDL by cultured cells (e.g., HepG2) and can be used to assess the effect of fluvastatin treatment on LDL receptor activity.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin

-

Lipoprotein-deficient serum (LPDS)

-

Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

-

(3R,5S)-Fluvastatin sodium

-

This compound

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Cholesterol Depletion and Treatment:

-

Remove the growth medium and wash the cells with PBS.

-

Replace the medium with a medium containing LPDS to upregulate LDLR expression.

-

Add (3R,5S)-fluvastatin sodium, this compound, or vehicle control to the appropriate wells at the desired concentrations.

-

Incubate for 24 hours.

-

-

LDL Uptake:

-

Remove the treatment medium and wash the cells with serum-free medium.

-

Add medium containing fluorescently labeled LDL to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Measurement:

-

Remove the LDL-containing medium and wash the cells with PBS.

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate excitation/emission wavelengths for the chosen fluorescent label.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per well.

-

Normalize the fluorescence to cell number (e.g., by using a DNA stain like Hoechst 33342).

-

Compare the LDL uptake in fluvastatin-treated cells to the vehicle-treated control.

-

Protocol 3: Western Blot Analysis of SREBP-2 Activation

This protocol is used to detect the active, nuclear form of SREBP-2, indicating its activation in response to cholesterol depletion by fluvastatin.

Materials:

-

Cultured cells (e.g., HepG2)

-

(3R,5S)-Fluvastatin sodium

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against SREBP-2 (recognizing the N-terminal domain)

-

Primary antibody for loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture and treat cells with (3R,5S)-fluvastatin sodium, this compound, or vehicle as described in Protocol 2.

-

-

Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Probe for loading controls to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensity for the precursor (in cytoplasm) and mature (in nucleus) forms of SREBP-2.

-

Normalize the SREBP-2 band intensity to the respective loading control.

-

Compare the levels of nuclear SREBP-2 in treated versus control cells.

-

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the mRNA expression levels of SREBP-2 target genes, such as HMGCR and LDLR, to assess the transcriptional response to fluvastatin treatment.

Materials:

-

Cultured cells (e.g., HepG2)

-

(3R,5S)-Fluvastatin sodium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Primer Sequences (Human):

-

HMGCR:

-

LDLR:

-

GAPDH (example):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

Procedure:

-

Cell Treatment and RNA Extraction:

-

Culture and treat cells with fluvastatin enantiomers as described in Protocol 2.

-

Extract total RNA from the cells using a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the fold change in gene expression in treated cells relative to the vehicle control.

-

Diagram of the Logical Relationship for Enantiomer Use

Caption: Logical workflow demonstrating the use of (3S,5R)-fluvastatin as a negative control to validate the specificity of effects observed with the active (3R,5S) enantiomer.

Conclusion

The use of the specific enantiomer this compound as a negative control is a critical component of rigorous research into the effects of HMG-CoA reductase inhibition. By comparing the cellular and molecular responses to the active (3R,5S) enantiomer with the inactive (3S,5R) enantiomer, researchers can confidently attribute their findings to the specific inhibition of the cholesterol biosynthesis pathway. The detailed protocols provided herein offer a robust framework for conducting such controlled experiments, enabling a deeper understanding of the multifaceted roles of cholesterol metabolism in health and disease.

References

- 1. dot | Graphviz [graphviz.org]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Item - Overactivation of intestinal SREBP2 in mice increases serum cholesterol - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 11. content.abcam.com [content.abcam.com]

Method 1: Reversed-Phase HPLC-MS/MS for Fluvastatin Enantiomers in Plasma

An enantioselective High-Performance Liquid Chromatography (HPLC) method is critical for the separation and quantification of fluvastatin enantiomers, ensuring the quality and efficacy of the drug product. Fluvastatin, a competitive inhibitor of HMG-CoA reductase, contains two chiral centers, resulting in four stereoisomers. The commercially available drug is a racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers, with the (3R, 5S) form being pharmacologically more active. The ability to separate these enantiomers is crucial for pharmacokinetic studies, quality control, and stability testing.

This application note details two distinct chiral HPLC methods for the effective separation of fluvastatin enantiomers: a reversed-phase method suitable for analysis in biological matrices and a normal-phase method for drug substance analysis.

This method is adapted from a procedure for the enantioselective analysis of fluvastatin in human plasma, making it ideal for pharmacokinetic and clinical research.[1][2]

Experimental Protocol

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: Methanol: Water (24:36:40, v/v/v) containing 0.1% Formic Acid[1][2]

-

Flow Rate: A typical flow rate of 0.5-1.0 mL/min is recommended.

-

Temperature: Ambient

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][2]

-

Monitored Transitions:

Sample Preparation (from Plasma):

-

Perform a liquid-liquid extraction using diisopropyl ether.[1][2]

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase before injection.

Method 2: Normal-Phase HPLC-UV for Fluvastatin Enantiomer Determination

This method is well-suited for determining the enantiomeric purity of fluvastatin in bulk drug substance or pharmaceutical formulations.[3][4]

Experimental Protocol

Chromatographic Conditions:

-

Mobile Phase: n-Hexane: Isopropanol: Trifluoroacetic Acid (90:10:0.1, v/v/v)[3][4]

-

Temperature: Ambient

Sample Preparation (Standard Solution):

-

Prepare a stock solution of racemic fluvastatin in a suitable solvent (e.g., mobile phase or methanol).

-

Dilute the stock solution to the desired concentration range (e.g., 20 µmol/L - 300 µmol/L) using the mobile phase.[3][4]

Data Presentation

The following table summarizes the operational parameters and performance for the two described HPLC methods.

| Parameter | Method 1: Reversed-Phase | Method 2: Normal-Phase |

| Stationary Phase | ChiralCel OD-R | Chiralpak AD (4.6 x 250 mm)[3][4] |

| Mobile Phase | ACN:MeOH:H₂O (24:36:40) + 0.1% Formic Acid[1][2] | n-Hexane:IPA:TFA (90:10:0.1)[3][4] |

| Flow Rate | 0.5 - 1.0 mL/min (Typical) | 0.5 mL/min[3][4] |

| Detection | MS/MS (m/z 410.6 → 348.2)[1][2] | UV at 239 nm[3][4] |

| Retention Time (-)-3S,5R-FV | ~21.5 min[1] | Not specified |

| Retention Time (+)-3R,5S-FV | ~24.0 min[1] | Not specified |

| Application | Analysis in biological matrices (plasma)[1][2] | Purity testing in bulk drug/formulations[3][4] |

Experimental Workflow Visualization

The logical workflow for the chiral separation of fluvastatin enantiomers by HPLC is depicted below. This process is generally applicable to both normal and reversed-phase methods.

Caption: General workflow for the chiral HPLC separation of fluvastatin enantiomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [42.academax.com]

Application Notes and Protocols: (3S,5R)-Fluvastatin Sodium for Inducing Apoptosis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, a synthetic inhibitor of HMG-CoA reductase, is widely recognized for its cholesterol-lowering effects. Emerging evidence has highlighted its potential as an anticancer agent, capable of inducing apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms and protocols for utilizing (3S,5R)-fluvastatin sodium to induce programmed cell death in cancer research models. The document details the key signaling pathways affected by fluvastatin and offers step-by-step experimental protocols for assessing its apoptotic effects.

Introduction

Statins, including fluvastatin, function by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway. This inhibition not only curtails cholesterol biosynthesis but also affects the production of other isoprenoid intermediates essential for various cellular functions, including cell growth and survival. In cancer cells, the disruption of these pathways can trigger apoptosis, making fluvastatin a compound of interest for oncological research and drug development. Fluvastatin has been shown to induce apoptosis in hepatocellular carcinoma, breast cancer, non-small cell lung cancer, and endometrial cancer cell lines through various mechanisms, including the mitochondria-operated pathway and modulation of the Akt and ERK signaling cascades.[1][2][3][4]

Data Presentation

The pro-apoptotic efficacy of fluvastatin varies across different cancer cell lines and experimental conditions. The following tables summarize quantitative data from published studies.

Table 1: Effect of Fluvastatin on Cell Proliferation and Apoptosis in Breast Cancer

| Cancer Type | Grade | Treatment | Duration | Effect on Proliferation (Ki-67) | Effect on Apoptosis (Cleaved Caspase-3) | Reference |

| Breast Cancer | High Grade | 80 mg/day Fluvastatin | 21-50 days | Median decrease of 7.2% | 60% of tumors showed an increase | [5] |

| Breast Cancer | Low Grade | 80 mg/day Fluvastatin | 21-50 days | Median decrease of 0.3% | 13% of tumors showed an increase | [5] |

Table 2: In Vitro Effects of Fluvastatin on Various Cancer Cell Lines

| Cell Line | Cancer Type | Fluvastatin Concentration | Duration | Observed Effects | Reference |

| HepG2, SMMC-7721, MHCC-97H | Hepatocellular Carcinoma | Not specified | Not specified | Inhibition of proliferation, induction of G2/M arrest and apoptosis.[1] | [1] |

| H441, A549 | Non-Small Cell Lung Cancer | < 40 µmol/L | 48 hours | Inhibition of cell growth, enhanced apoptosis, increased cleaved PARP and caspase-3.[2] | [2] |

| KLE, RL95-2 | Endometrial Cancer | 5, 10, 15, 20 µM | 72 hours | Suppression of proliferation, induction of apoptosis, increased p53 and cleaved caspase-3.[6] | [6] |

| HSC-3 | Tongue Carcinoma | Not specified | Not specified | Induction of apoptosis, increased caspase-3 activity.[4] | [4] |

Signaling Pathways

Fluvastatin-induced apoptosis involves multiple signaling cascades. A key mechanism is the intrinsic or mitochondrial pathway of apoptosis. Fluvastatin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1]

Furthermore, fluvastatin has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and MEK/ERK pathways.[2][4] By reducing the phosphorylation and activation of Akt and ERK, fluvastatin diminishes their downstream effects on cell survival and proliferation, thereby sensitizing cancer cells to apoptosis.

Caption: Fluvastatin-induced apoptosis signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess fluvastatin-induced apoptosis in cancer cell lines.

Caption: General experimental workflow for assessing fluvastatin-induced apoptosis.

Cell Culture and Fluvastatin Treatment

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Vehicle control (e.g., DMSO or sterile water)

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed the cancer cells in culture plates at a density that will allow for logarithmic growth during the treatment period.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Prepare a stock solution of this compound in the appropriate vehicle.

-

On the following day, treat the cells with varying concentrations of fluvastatin (e.g., 5, 10, 20, 40 µM). Include a vehicle-only control.

-

Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

After fluvastatin treatment, harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3 Activity Assay

This assay quantitatively measures the activity of the key executioner caspase.

Materials:

-

Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)

-

96-well plate (black or clear, depending on the assay)

-

Plate reader

Protocol:

-

After treatment, lyse the cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL Assay Kit

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TdT reaction mix

-

Fluorescence microscope

Protocol:

-

Culture and treat cells on coverslips or in chamber slides.

-

Fix the cells with fixation solution.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the cells with the TdT reaction mix, which contains TdT and labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

If necessary, counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

This compound is a promising agent for inducing apoptosis in various cancer cell lines. The protocols and data presented here provide a framework for researchers to investigate its anticancer properties. By understanding the underlying signaling pathways and employing the detailed experimental methods, scientists can further elucidate the therapeutic potential of fluvastatin in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]